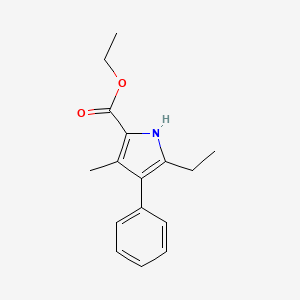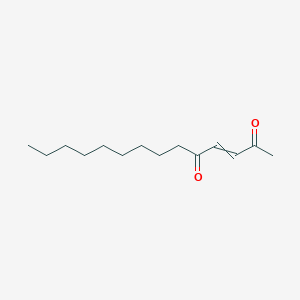
Tetradec-3-ene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradec-3-ene-2,5-dione is an organic compound characterized by its unique structure, which includes a double bond and two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-3-ene-2,5-dione can be achieved through several methods. One common approach involves the photoadduct formation of cyclopentene and 3-acetoxy-2-cyclohexen-1-one, followed by bromination and retro-aldol cleavage . The resulting intermediate is then subjected to allylation and oxidation to yield the desired compound . The reaction conditions typically involve the use of palladium (II) chloride-copper (I) chloride as catalysts and basic conditions for intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetradec-3-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond and ketone groups make it susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Tetradec-3-ene-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Tetradec-3-ene-2,5-dione involves its interaction with various molecular targets. The double bond and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and industrial processes. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that further interact with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetradec-3-ene-5,10-dione: Another compound with a similar structure but different reactivity.
Hexadec-3-ene-2,5-dione: A longer-chain analog with distinct properties.
Cyclohexene-2,5-dione: A cyclic analog with different chemical behavior.
Uniqueness
Tetradec-3-ene-2,5-dione is unique due to its specific structure, which combines a double bond with two ketone groups. This combination imparts distinct reactivity and makes it valuable in various applications, from synthesis to industrial production.
Propiedades
Número CAS |
90072-84-7 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
tetradec-3-ene-2,5-dione |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-14(16)12-11-13(2)15/h11-12H,3-10H2,1-2H3 |
Clave InChI |
WFDMYHJBPLZLPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
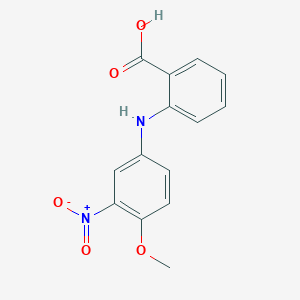
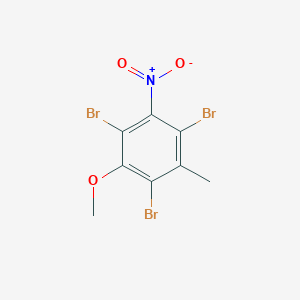
![N-[tert-Butyl(diphenyl)silyl]-N-cyclohexylformamide](/img/structure/B14382542.png)
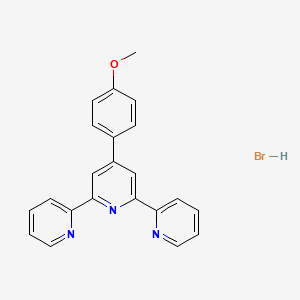
![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)

![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)
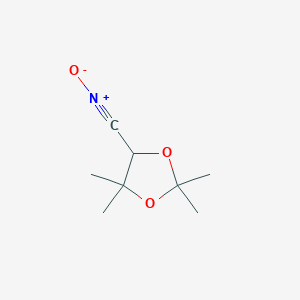
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)
